
2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole
描述
2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole is a heterocyclic compound that features both pyrazole and benzodiazole moieties
作用机制
Target of Action
Similar compounds have shown promising activity against certain forms of trypanosoma cruzi
Mode of Action
It’s suggested that this series of compounds may exert their anti-parasitic effect by inducing cell membrane damage . This could potentially disrupt the normal functioning of the cells, leading to their death.
Result of Action
It’s suggested that this compound may have anti-parasitic effects, potentially leading to the death of certain forms of trypanosoma cruzi .
生化分析
Biochemical Properties
2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, which can affect neurotransmission and lead to various physiological effects.
Additionally, this compound has been found to interact with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the activity of these proteins, thereby influencing the cellular response to oxidative stress and potentially protecting cells from oxidative damage.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis .
Furthermore, this compound has been observed to alter gene expression patterns in various cell types. This compound can upregulate or downregulate the expression of genes involved in key cellular processes, such as cell cycle regulation, apoptosis, and metabolism . These changes in gene expression can have significant implications for cell function and overall cellular health.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound can bind to the active site of acetylcholinesterase, leading to the inhibition of its enzymatic activity . This binding interaction is facilitated by the structural compatibility of the compound with the enzyme’s active site.
In addition to enzyme inhibition, this compound can also activate certain enzymes by binding to allosteric sites, thereby modulating their activity . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function . In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidative conditions .
Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity . These effects are likely due to the compound’s interactions with key cellular pathways and its ability to modulate gene expression over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as enhancing cognitive function and reducing oxidative stress . Higher doses can lead to toxic or adverse effects, including neurotoxicity, hepatotoxicity, and disruptions in metabolic processes .
Threshold effects have been observed, where the compound exhibits a dose-dependent response, with low doses being protective and high doses being harmful . These findings highlight the importance of carefully determining the appropriate dosage for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular pathways . The metabolic flux and levels of specific metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function . This compound can be targeted to specific compartments or organelles within the cell through the presence of targeting signals or post-translational modifications . For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1H-pyrazole with 1,3-benzodiazole under specific conditions. For instance, a palladium-catalyzed coupling reaction can be employed, where the pyrazole and benzodiazole are reacted in the presence of a palladium catalyst and a suitable base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
化学反应分析
Types of Reactions: 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific positions on the benzodiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the benzodiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzodiazole derivatives with various functional groups attached.
科学研究应用
2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
相似化合物的比较
2-(1H-pyrazol-1-yl)pyridine: Shares the pyrazole moiety but has a pyridine ring instead of a benzodiazole ring.
1H-pyrazol-1-ylbenzene: Similar structure but lacks the diazole component.
Uniqueness: 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole is unique due to the combination of pyrazole and benzodiazole rings, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-pyrazol-1-yl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-2-5-9-8(4-1)12-10(13-9)14-7-3-6-11-14/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKRHMVAGXMKAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N3C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348644 | |
| Record name | 2-(1H-Pyrazol-1-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6488-88-6 | |
| Record name | 2-(1H-Pyrazol-1-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


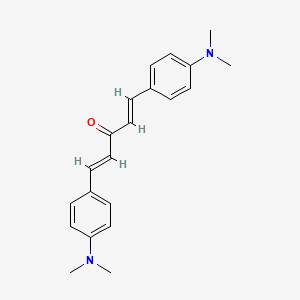
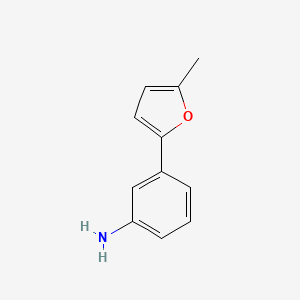
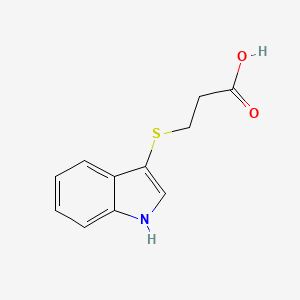


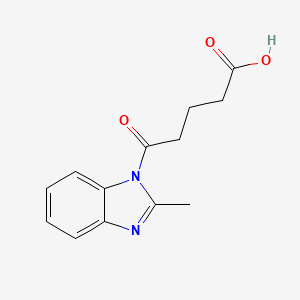



![4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1298803.png)
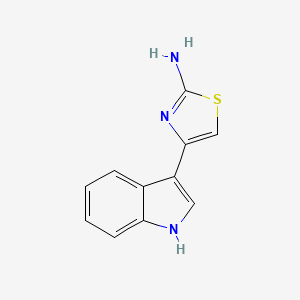
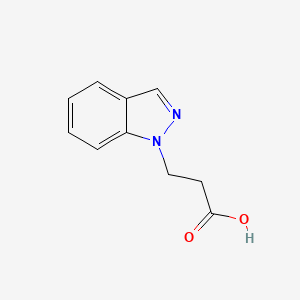
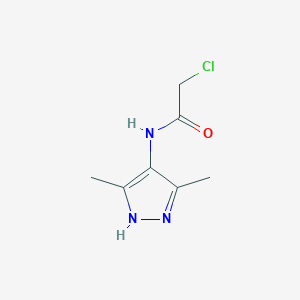
![5-[(Diethylamino)methyl]-2-furoic acid](/img/structure/B1298813.png)
